Diethyl [{[(benzyloxy)carbonyl]amino}(phenyl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester is a complex organic compound that features a benzylcarbamic acid esterified with a benzyl group and a diethoxyphosphinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester typically involves the reaction of benzylcarbamic acid with diethoxyphosphinyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reagents. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: Nucleophilic substitution reactions can replace the diethoxyphosphinyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted benzylcarbamic acid derivatives.
Scientific Research Applications
Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphonate esters.
Biology: The compound can be used in the study of enzyme inhibition and protein modification.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester involves its interaction with molecular targets such as enzymes and proteins. The diethoxyphosphinyl group can form covalent bonds with active site residues, leading to enzyme inhibition. This interaction can modulate various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzylcarbamic acid esters: These compounds share the benzylcarbamic acid core but differ in the esterifying group.
Phosphonate esters: Compounds with similar diethoxyphosphinyl groups but different core structures.
Uniqueness
Alpha-(Diethoxyphosphinyl)benzylcarbamic acid benzyl ester is unique due to the combination of the benzylcarbamic acid and diethoxyphosphinyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.
Properties
CAS No. |
38428-05-6 |
---|---|
Molecular Formula |
C19H24NO5P |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
benzyl N-[diethoxyphosphoryl(phenyl)methyl]carbamate |
InChI |
InChI=1S/C19H24NO5P/c1-3-24-26(22,25-4-2)18(17-13-9-6-10-14-17)20-19(21)23-15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3,(H,20,21) |
InChI Key |
NRVOVHDHRBMPJU-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.